molecular formula C16H15IN2 B1671811 F16 CAS No. 36098-33-6

F16

Cat. No.: B1671811
CAS No.: 36098-33-6
M. Wt: 362.21 g/mol
InChI Key: UURAKYSOOXPORG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the indole moiety is known to bind with high affinity to multiple receptors, which can lead to diverse biological activities . The compound’s interactions with enzymes such as oxidases and reductases can influence redox reactions, impacting cellular metabolism and signaling pathways.

Cellular Effects

The effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cell surface receptors can activate or inhibit specific signaling cascades, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

At the molecular level, 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s indole moiety allows it to interact with nucleic acids and proteins, potentially altering their function and stability . Additionally, changes in gene expression can result from the compound’s influence on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on redox reactions and energy metabolism can lead to changes in cellular homeostasis . Additionally, its interactions with metabolic enzymes can affect the synthesis and degradation of key biomolecules.

Transport and Distribution

Within cells and tissues, 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects.

Subcellular Localization

The subcellular localization of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects . For example, localization to the mitochondria may enhance its role in regulating energy metabolism and oxidative stress.

Preparation Methods

F16 can be synthesized through a reaction between 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde in the presence of a catalytic amount of piperidine. The reaction is typically carried out in methanol under reflux conditions for about 5 hours. The product is then collected, washed with methanol, and recrystallized with acetonitrile to yield an orange powder

Chemical Reactions Analysis

F16 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Substitution: this compound can undergo substitution reactions, particularly at the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the indole ring .

Scientific Research Applications

F16 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAKYSOOXPORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26608-75-3, 36098-33-6
Record name Pyridinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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